molecular formula C29H30N2O4 B11042187 N-(4-ethoxyphenyl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}acetamide

N-(4-ethoxyphenyl)-2-{[2,2,4-trimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-6-yl]oxy}acetamide

Cat. No.: B11042187
M. Wt: 470.6 g/mol
InChI Key: KNQFKPQFZAUXEB-UHFFFAOYSA-N
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Description

2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-N-(4-ETHOXYPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, which is known for its diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-N-(4-ETHOXYPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Quinoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Etherification: The quinoline core is then etherified with 4-ethoxyphenol under basic conditions to form the desired ether linkage.

    Amidation: The final step involves the reaction of the etherified quinoline with an appropriate acylating agent to form the acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s quinoline core makes it a candidate for studying its interactions with biological targets, such as enzymes and receptors.

    Medicine: It may have potential as a therapeutic agent, particularly in the treatment of diseases where quinoline derivatives have shown efficacy.

    Industry: The compound can be used in the development of new materials with specific properties, such as UV absorbers or fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-N-(4-ETHOXYPHENYL)ACETAMIDE is likely related to its ability to interact with specific molecular targets. The quinoline core can intercalate with DNA, inhibit enzymes, or bind to receptors, leading to various biological effects. The benzoyl and ethoxyphenyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine share the quinoline core and have well-documented biological activities.

    Benzoyl Derivatives: Compounds like benzoyl peroxide are used in various applications, including as acne treatments and polymerization initiators.

Uniqueness

What sets 2-[(1-BENZOYL-2,2,4-TRIMETHYL-1,2-DIHYDRO-6-QUINOLINYL)OXY]-N-(4-ETHOXYPHENYL)ACETAMIDE apart is its unique combination of functional groups, which may confer distinct biological and chemical properties. The presence of both benzoyl and ethoxyphenyl groups, along with the quinoline core, allows for a wide range of potential interactions and applications.

Properties

Molecular Formula

C29H30N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

2-(1-benzoyl-2,2,4-trimethylquinolin-6-yl)oxy-N-(4-ethoxyphenyl)acetamide

InChI

InChI=1S/C29H30N2O4/c1-5-34-23-13-11-22(12-14-23)30-27(32)19-35-24-15-16-26-25(17-24)20(2)18-29(3,4)31(26)28(33)21-9-7-6-8-10-21/h6-18H,5,19H2,1-4H3,(H,30,32)

InChI Key

KNQFKPQFZAUXEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)COC2=CC3=C(C=C2)N(C(C=C3C)(C)C)C(=O)C4=CC=CC=C4

Origin of Product

United States

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